molecular formula C18H29ClN2O4 B12697610 Carbamic acid, (4-(3-(cyclohexylamino)-2-hydroxypropoxy)phenyl)-, ethyl ester, monohydrochloride CAS No. 83263-84-7

Carbamic acid, (4-(3-(cyclohexylamino)-2-hydroxypropoxy)phenyl)-, ethyl ester, monohydrochloride

Cat. No.: B12697610
CAS No.: 83263-84-7
M. Wt: 372.9 g/mol
InChI Key: WSSAKQZKPFNHFE-UHFFFAOYSA-N
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Description

Carbamic acid, (4-(3-(cyclohexylamino)-2-hydroxypropoxy)phenyl)-, ethyl ester, monohydrochloride is a complex organic compound with a unique structure that combines elements of carbamic acid and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (4-(3-(cyclohexylamino)-2-hydroxypropoxy)phenyl)-, ethyl ester, monohydrochloride typically involves multiple steps. One common method includes the reaction of 4-(3-(cyclohexylamino)-2-hydroxypropoxy)phenylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (4-(3-(cyclohexylamino)-2-hydroxypropoxy)phenyl)-, ethyl ester, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

Carbamic acid, (4-(3-(cyclohexylamino)-2-hydroxypropoxy)phenyl)-, ethyl ester, monohydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of polymers and other materials with specialized functions.

Mechanism of Action

The mechanism by which carbamic acid, (4-(3-(cyclohexylamino)-2-hydroxypropoxy)phenyl)-, ethyl ester, monohydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting biochemical pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, phenyl-, ethyl ester: This compound has a similar structure but lacks the cyclohexylamino and hydroxypropoxy groups.

    Carbamic acid, (4-chlorophenyl)-, ethyl ester: This compound includes a chlorophenyl group instead of the cyclohexylamino and hydroxypropoxy groups.

Uniqueness

Carbamic acid, (4-(3-(cyclohexylamino)-2-hydroxypropoxy)phenyl)-, ethyl ester, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexylamino group enhances its potential for interactions with biological targets, while the hydroxypropoxy group increases its solubility and reactivity.

Properties

CAS No.

83263-84-7

Molecular Formula

C18H29ClN2O4

Molecular Weight

372.9 g/mol

IUPAC Name

ethyl N-[4-[3-(cyclohexylamino)-2-hydroxypropoxy]phenyl]carbamate;hydrochloride

InChI

InChI=1S/C18H28N2O4.ClH/c1-2-23-18(22)20-15-8-10-17(11-9-15)24-13-16(21)12-19-14-6-4-3-5-7-14;/h8-11,14,16,19,21H,2-7,12-13H2,1H3,(H,20,22);1H

InChI Key

WSSAKQZKPFNHFE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)OCC(CNC2CCCCC2)O.Cl

Origin of Product

United States

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